molecular formula C22H27N3O2S B2884765 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1105241-38-0

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No. B2884765
CAS RN: 1105241-38-0
M. Wt: 397.54
InChI Key: KXARQMIFQPXQNO-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) explored the synthesis of pyrimidinone derivatives, including those similar to the chemical , demonstrating their potential as antimicrobial agents. These compounds, synthesized from citrazinic acid, exhibited good antibacterial and antifungal activities, suggesting a promising avenue for developing new antimicrobial drugs (Hossan et al., 2012).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Gangjee et al. (2009) designed and synthesized 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential antitumor agents. These compounds, acting as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrated significant antitumor activity, highlighting the chemical's potential in cancer therapy (Gangjee et al., 2009).

Antitumor Activity

Albratty et al. (2017) researched thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including structures similar to the specified chemical, for their antitumor activity. Some of these synthesized compounds showed promising inhibitory effects on different cancer cell lines, suggesting the potential use of such chemicals in developing new anticancer drugs (Albratty et al., 2017).

ACAT-1 Inhibition for Potential Treatment of Diseases

Shibuya et al. (2018) identified a compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). This discovery opens up possibilities for treating diseases involving ACAT-1 overexpression, showcasing the broader therapeutic applications of such chemicals (Shibuya et al., 2018).

Insecticidal Activity Against Cotton Leafworm

Fadda et al. (2017) utilized a compound structurally related to the given chemical as a precursor for synthesizing various heterocycles with demonstrated insecticidal activity against Spodoptera littoralis, a major agricultural pest. This suggests potential applications in developing new insecticidal compounds (Fadda et al., 2017).

properties

IUPAC Name

2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-16-19(14-20(26)23-13-12-17-8-4-2-5-9-17)21(27)25-22(24-16)28-15-18-10-6-3-7-11-18/h3,6-8,10-11H,2,4-5,9,12-15H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXARQMIFQPXQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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